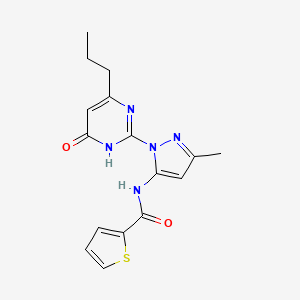

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

描述

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core fused with a dihydropyrimidinone ring and a thiophene-2-carboxamide substituent. Its molecular structure (C₁₆H₁₇N₅O₂S) includes a propyl group at the 4-position of the pyrimidinone ring and a methyl group on the pyrazole moiety. This compound is synthesized via amide coupling reactions, analogous to protocols described for structurally related pyrazole-thiophene amides .

属性

IUPAC Name |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-3-5-11-9-14(22)19-16(17-11)21-13(8-10(2)20-21)18-15(23)12-6-4-7-24-12/h4,6-9H,3,5H2,1-2H3,(H,18,23)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELZNDPSKGHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article explores the biological activities associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a carboxamide group, which is known to enhance biological activity through various mechanisms. The presence of the pyrazole and pyrimidine rings further contributes to its pharmacological profile.

Anticancer Activity

Research indicates that thiophene derivatives exhibit notable anticancer properties. A study synthesized various thiophene carboxamide derivatives and assessed their biological activities against cancer cell lines. Among these, compounds similar to this compound demonstrated promising results against Hep3B liver cancer cells, with IC50 values indicating potent antiproliferative effects .

The proposed mechanism involves the disruption of microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4), a known anticancer agent. The interaction of these compounds with tubulin prevents cancer cell proliferation by inducing cell cycle arrest and apoptosis .

Anti-inflammatory and Analgesic Properties

Thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX activity, these compounds can reduce the synthesis of pro-inflammatory prostaglandins .

Antioxidant Activity

The antioxidant potential of thiophene-containing compounds has been evaluated using various assays. For instance, certain derivatives exhibited significant scavenging activity against reactive oxygen species (ROS), contributing to their overall pharmacological profile . The antioxidant activity is critical in mitigating oxidative stress-related cellular damage, which is often implicated in cancer progression.

Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiophene derivatives in various biological assays:

- Antiproliferative Studies : In vitro studies demonstrated that thiophene carboxamide derivatives significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies .

- Molecular Docking Studies : Computational analyses suggested strong binding affinities between these compounds and key biological targets such as EGFR tyrosine kinase, further supporting their potential as anticancer agents .

- Mechanistic Insights : Research utilizing caspase activation assays confirmed that certain derivatives induce apoptosis through mitochondrial pathways, showcasing their complex interaction with cellular machinery .

科学研究应用

Overview

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant potential in various fields, particularly in medicinal chemistry and material science. Its unique structure, which includes a thiophene moiety and a dihydropyrimidinyl group, suggests diverse biological activities.

Biological Applications

- Antiviral Activity : Research indicates that compounds containing thiophene and pyrazole structures have demonstrated antiviral properties. For instance, derivatives of thiophene-based pyrazoles have been evaluated for their effectiveness against viral infections, showing promising results in inhibiting viral replication .

- Anticancer Potential : The compound's structural characteristics position it as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

- Enzyme Inhibition : The presence of the dihydropyrimidinyl group may allow this compound to interact with specific enzymes or receptors, potentially leading to therapeutic applications in diseases where enzyme inhibition is beneficial, such as in metabolic disorders or inflammation .

Material Science Applications

- Organic Electronics : The electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to conduct electricity and their stability under operational conditions .

- Sensors : The compound's ability to undergo redox reactions can be harnessed in the development of chemical sensors for detecting biomolecules or environmental pollutants. Thiophene derivatives have been explored for their sensitivity and selectivity towards various analytes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including the formation of the thiophene ring and subsequent amide coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

- Antiviral Evaluation : A study published in 2024 assessed the antiviral efficacy of similar compounds against Dengue virus, demonstrating that modifications to the thiophene ring can enhance activity significantly . This highlights the potential of our target compound as a lead structure for developing new antiviral agents.

- Cancer Cell Studies : In vitro studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines, suggesting potential applications in oncology. Further research is required to elucidate the specific mechanisms involved .

相似化合物的比较

Table 1: Structural Comparison of Pyrazole-Pyrimidinone Derivatives

Key Observations :

- The thiophene-2-carboxamide group in the target compound confers planarity and moderate electron-richness compared to the biphenyl-4-carboxamide analogue, which introduces steric bulk and extended π-conjugation .

- The propyl chain at the pyrimidinone 4-position balances lipophilicity (logP ~4.0), whereas a trifluoromethyl group (as in compound 43) increases electronegativity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Insights :

- The thiophene-2-carboxamide group contributes to a moderate logP (~3.5), balancing membrane permeability and aqueous solubility.

- Compound 43’s trifluoromethyl group lowers logP (3.1), enhancing solubility but possibly reducing cell penetration .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves pyrazole and thiophene intermediates. For example, pyrazole rings can be formed via cyclocondensation of hydrazines with β-diketones, followed by coupling with thiophene-2-carboxamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Intermediates should be characterized using ¹H/¹³C NMR (to confirm regioselectivity) and IR spectroscopy (to track carbonyl and NH groups). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Melting point analysis (e.g., 160–162°C for structurally similar compounds) to assess crystallinity and purity .

- Elemental analysis (C, H, N, S) to verify stoichiometry.

- 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic systems .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reaction conditions and aqueous-organic mixtures (ethanol/water) for crystallization. Stability studies should assess degradation under light/moisture using HPLC-PDA at λ = 254 nm .

Advanced Research Questions

Q. How do substituent variations (e.g., propyl vs. phenyl groups) on the dihydropyrimidinone ring affect reactivity and biological activity?

- Methodology :

- Comparative synthesis : Replace propyl with other alkyl/aryl groups and analyze reaction yields (e.g., 76% yield for methyl derivatives vs. 68% for phenyl analogs) .

- Biological assays : Test antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or IC₅₀ assays. Propyl groups may enhance lipophilicity and membrane penetration .

- Computational analysis : Use DFT calculations to correlate substituent electronic effects with reaction kinetics .

Q. How can contradictory spectroscopic data (e.g., conflicting NH stretching frequencies) be resolved?

- Methodology :

- Variable-temperature NMR to identify dynamic effects (e.g., tautomerism in pyrazole or dihydropyrimidinone rings) .

- Deuterium exchange experiments to confirm labile protons.

- X-ray crystallography to resolve ambiguities in solid-state structures .

Q. What strategies mitigate side reactions during coupling of pyrazole and thiophene-2-carboxamide moieties?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., NH of carboxamide) using Boc or Fmoc groups .

- Catalytic optimization : Use Pd-based catalysts for cross-coupling or Cu(I) for azide-alkyne cycloadditions .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene sulfur .

Q. What computational tools predict binding affinities of this compound to biological targets (e.g., kinases)?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- MD simulations (GROMACS) to assess binding stability over time.

- Pharmacophore modeling to identify critical functional groups (e.g., carboxamide hydrogen-bond acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。